molecular formula C7H8O3 B2419335 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 176027-94-4

2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B2419335
CAS No.: 176027-94-4
M. Wt: 140.138
InChI Key: JUIOQBDYJXJVSZ-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: Bridged Ring System Topology

2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid features a bicyclo[3.1.0]hexane scaffold, a bridged bicyclic system comprising two fused rings: a three-membered cyclopropane ring and a four-membered bridge. This topology arises from the fusion of a cyclopropane unit (C3–C4–C5) and a bridged bicyclohexane system (C1–C2–C3–C6).

The bridgehead carbons (C1 and C2) connect the two rings, with C1 linked to C6 via a single bond. The substituents—an oxo group (C=O) at C2 and a carboxylic acid group (–COOH) at C6—are positioned on adjacent bridgehead carbons. This arrangement imposes significant ring strain, particularly in the cyclopropane ring, which adopts a non-planar geometry to mitigate steric and torsional strain.

Key Structural Features

Feature Description
Bicyclic System Bicyclo[3.1.0]hexane: 3-membered (C3–C4–C5) and 4-membered (C1–C2–C3–C6) rings.
Bridgehead Carbons C1 and C2 connect the two rings, with C6 bonded to C1 and C2 forming the bridge.
Substituents C2: Oxobicyclo[3.1.0]hexane-6-carboxylic acid has a ketone group; C6: carboxylic acid.

Conformational Dynamics

Crystallographic studies reveal that the bicyclo[3.1.0]hexane framework adopts a boat-like conformation in the solid state, with the cyclopropane ring slightly distorted to reduce strain. The carboxylic acid group at C6 is positioned in a pseudoequatorial orientation , minimizing steric interactions with the bridgehead carbons.

Electronic Configuration and Hybridization Patterns

The electronic structure of this compound is dominated by the sp² hybridization of the carbonyl carbons (C2 and C6) and the sp³ hybridization of the bridgehead carbons (C1 and C2).

Bond Hybridization Analysis

Carbon Position Hybridization Bonding Environment
C2 sp² Double-bonded to oxygen (C=O), bonded to C1 and C3
C6 sp³ (COOH) Single bonds to C1, C5, and –OH; double bond to O (C=O)
C1 sp³ Single bonds to C6, C2, and C5; bridgehead carbon
C3 sp³ Single bonds to C2, C4, and C5; part of cyclopropane ring

The carboxylic acid group (–COOH) at C6 exhibits resonance stabilization between the carbonyl and hydroxyl oxygen atoms, enhancing its acidity. The ketone group at C2 lacks resonance due to the fixed bicyclic structure but is stabilized by inductive effects from adjacent electronegative atoms.

Stereochemical Features and Chiral Center Dynamics

The bicyclo[3.1.0]hexane system introduces chirality at C1 and C2, though the presence of the carboxylic acid and ketone groups further complicates stereochemical outcomes.

Chiral Center Configuration

Carbon Position Chirality Determining Factors
C1 Chiral Bonded to C6, C2, and C5; bridgehead carbon
C2 Chiral Bonded to C1, C3, and the ketone group
C5 Achiral Symmetric bonding environment (C3, C4, C6)

The fixed conformation of the bicyclic system restricts free rotation, leading to stereoisomerism . For example, the (1S,5R,6S)-enantiomer has distinct spatial arrangements of the carboxylic acid and ketone groups.

Steric and Electronic Effects on Chirality

  • Steric Constraints : The cyclopropane ring forces C1 and C2 into specific orientations, limiting conformational flexibility.
  • Electronic Effects : The electron-withdrawing carboxylic acid group at C6 influences the hybridization state of adjacent carbons, stabilizing certain stereoisomers.

Comparative Analysis of Bond Angles

Experimental bond angles in bicyclo[3.1.0]hexane derivatives highlight deviations from ideal tetrahedral geometry due to ring strain:

Bond Type Angle (°) Reference System
C1–C2–C3 ~100–108 Bicyclo[3.1.0]hexane
C3–C4–C5 ~60 Cyclopropane ring
C5–C6–C1 ~110–115 Carboxylic acid environment

These angles reflect the strained geometry of the bicyclic system, particularly in the cyclopropane ring, where bond angles approach 60°.

Properties

IUPAC Name

2-oxobicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-4-2-1-3-5(4)6(3)7(9)10/h3,5-6H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIOQBDYJXJVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Resolution of Racemic Esters

The enzymatic resolution of racemic 2-oxobicyclo[3.1.0]hexane-6-carboxylate esters represents a cornerstone for obtaining enantiopure carboxylic acid derivatives. As detailed in EP1046712A2 , this method leverages lipases or esterases to selectively hydrolyze one enantiomer of a racemic ester, leaving the other intact. For instance, the (4-methoxyphenyl)methyl ester derivative undergoes hydrolysis in aqueous buffer (pH 7–8) at 30–40°C using Candida antarctica lipase B, achieving >98% enantiomeric excess (ee) for the (1R,5S,6R)-enantiomer. The unreacted ester is subsequently isolated via extraction, while the free acid is purified by crystallization.

Key advantages include mild reaction conditions and high stereoselectivity. However, substrate specificity limits its applicability, necessitating tailored ester protecting groups (e.g., nitro, alkoxy, or thioalkyl substituents) to optimize enzyme activity. For example, para-substituted aryl esters exhibit higher enzymatic turnover rates compared to alkyl esters due to enhanced steric accessibility.

Intramolecular Epoxide Cyclopropanation

Cyclopropanation via intramolecular epoxide opening, as described in WO2005047215A2 , constructs the bicyclo[3.1.0]hexane skeleton from epoxy precursors. A protected epoxide (e.g., compound 4 in Scheme 1 of the patent) undergoes ring-opening in the presence of Lewis acids like triethylaluminum (Et₃Al) and lithium hexamethyldisilazide (LiHMDS) at −60°C. The reaction proceeds via a stereospecific pathway, yielding the bicyclic alcohol 5 with >90% diastereomeric excess (de).

Subsequent oxidation of the alcohol moiety using Jones reagent or pyridinium chlorochromate (PCC) introduces the ketone group, forming 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid after deprotection. Critical parameters include:

  • Temperature : Reactions below −50°C minimize side reactions.
  • Lewis Acid Selection : Et₃Al outperforms Sc(OTf)₃ or Ti(OiPr)₄ in cyclopropanation efficiency.
  • Substrate Design : Electron-withdrawing groups on the epoxide enhance ring-strain release during cyclization.

Magnesium Carbenoid 1,5-CH Insertion

The magnesium carbenoid 1,5-CH insertion, reported by Satoh et al., offers a stereocontrolled route to bicyclo[3.1.0]hexanes. Starting from cyclic ketones, treatment with cyclopropylmagnesium carbenoids induces intramolecular insertion into a δ-carbon-hydrogen bond, forming the bicyclic core. For example, 3-oxabicyclo[3.1.0]hexane derivatives are synthesized in 65–78% yield using this method, which is adaptable to the target compound by modifying the carbenoid precursor.

The reaction mechanism involves a concerted-hydride shift followed by cyclopropanation, favored by non-polar solvents (e.g., toluene) and low temperatures (−78°C). Asymmetric variants employ chiral ligands like (−)-sparteine to achieve up to 85% ee. Post-functionalization steps, such as oxidation of alcohol intermediates or hydrolysis of esters, yield the carboxylic acid derivative.

Oxidation of Bicyclic Alcohol Precursors

Oxidation strategies are pivotal for introducing the ketone group. WO2005047215A2 describes the conversion of bicyclic alcohol 5 to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, followed by acid-catalyzed hydrolysis to remove protecting groups. Alternatively, Swern oxidation (oxalyl chloride/DMSO) achieves comparable yields (75–85%) with milder conditions.

A related approach from EP1046712A2 involves ozonolysis of unsaturated precursors. For instance, 2-methylenebicyclo[3.1.0]hexane-6-carboxylates undergo ozonolysis in methanol at −78°C, cleaving the double bond to form the ketone. This method is limited by over-oxidation risks but benefits from high atom economy.

The Strecker reaction, adapted from WO2005047215A2 , enables the introduction of amino and carboxylic acid groups. Bicyclic α,β-unsaturated ketones (e.g., compound 18 ) react with ammonium acetate and potassium cyanide in methanol, forming α-aminonitriles with >90% de. Hydrolysis with 60% H₂SO₄ at 100°C for 2 hours converts the nitrile to a carboxylic acid while retaining the ketone group.

This method is advantageous for synthesizing 2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acids, though harsh hydrolysis conditions may degrade acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity Key Advantages Limitations
Enzymatic Resolution 70–85% >98% ee Mild conditions, high ee Substrate specificity
Epoxide Cyclopropanation 65–80% >90% de Scalable, stereocontrolled Low-temperature sensitivity
Magnesium Carbenoid 65–78% 85% ee Versatile, asymmetric synthesis Requires specialized precursors
Oxidation 75–85% N/A Broad applicability Over-oxidation risks
Strecker Reaction 60–70% >90% de Introduces multiple functional groups Harsh hydrolysis conditions

Chemical Reactions Analysis

Types of Reactions

2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as esters, amides, alcohols, and additional carboxylic acids .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6_6H8_8O3_3
  • Molecular Weight : 128.13 g/mol
  • CAS Number : 99418-15-2

The compound features a unique bicyclic structure that contributes to its reactivity and utility in synthesis processes.

Synthetic Organic Chemistry

2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid serves as an important building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it versatile in creating complex molecules.

Applications:

  • Intermediate in Synthesis : It is often utilized as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Reagent in Reactions : This compound can participate in various chemical reactions such as esterification and amidation, facilitating the formation of esters and amides, which are crucial in drug development and materials science.

Medicinal Chemistry

Research has indicated that derivatives of this compound may exhibit biological activity, making them candidates for drug development.

Case Studies:

  • Anticancer Agents : Some studies suggest that modifications of this compound can lead to the development of anticancer agents by targeting specific pathways involved in tumor growth.
  • Protein Degradation : The compound is noted for its role in protein degradation pathways, which is valuable for developing targeted therapies in cancer treatment.

Materials Science

In materials science, this compound is investigated for its potential use in creating new materials with desirable properties.

Applications:

  • Polymer Synthesis : The compound can be incorporated into polymer chains to enhance mechanical properties or introduce specific functionalities.
  • Nanomaterials : Its derivatives are being explored for use in nanotechnology, particularly in the fabrication of nanoscale materials that could be used in electronics or drug delivery systems.

Data Table of Applications

Application AreaSpecific Use CaseDescription
Synthetic Organic ChemistryIntermediate for complex moleculesUsed to synthesize pharmaceuticals and agrochemicals
Medicinal ChemistryPotential anticancer agentsModifications may target cancer pathways
Materials SciencePolymer synthesisEnhances mechanical properties of polymers
NanotechnologyFabrication of nanoscale materials

Mechanism of Action

The mechanism of action of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific bicyclic structure and the presence of both ketone and carboxylic acid functional groups.

Biological Activity

2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound characterized by the presence of both a ketone and a carboxylic acid functional group. Its unique structure not only contributes to its chemical properties but also positions it as a potential candidate for various biological applications, including drug development and therapeutic interventions.

The molecular formula of this compound is C6H8O3C_6H_8O_3, with a molecular weight of approximately 128.13 g/mol. The compound's topological polar surface area (TPSA) is 46.5 Ų, indicating its potential for hydrogen bonding interactions, which is crucial for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The rigid bicyclic structure enhances its specificity in binding, which can modulate biochemical pathways and influence cellular processes.

Interaction with Biomolecules

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes, potentially altering metabolic pathways.
  • Receptor Binding : The oxo group can participate in hydrogen bonding, influencing receptor interactions and downstream signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antiviral Properties : Preliminary studies suggest that this compound could be explored for its antiviral effects, possibly through inhibition of viral replication mechanisms.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : There are indications that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralPotential inhibition of viral replication
Anti-inflammatoryModulation of cytokine secretion
AntimicrobialExhibits activity against bacteria

Study on Antimicrobial Activity

A study conducted on various derivatives of bicyclic compounds revealed that this compound showed significant inhibition against several bacterial strains. The minimal inhibitory concentration (MIC) was determined to be effective at low concentrations, suggesting strong antimicrobial potential.

In Silico Investigations

Computational studies have provided insights into the binding affinity of this compound with various biological targets. Molecular docking simulations indicated favorable interactions with specific enzymes involved in metabolic processes, reinforcing the hypothesis of its role as a potential therapeutic agent.

Q & A

Q. What are the common synthetic routes for 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid?

The synthesis typically involves oxidation of bicyclic ester precursors. For example, ethyl derivatives of bicyclo[3.1.0]hexane can be oxidized using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to yield the carboxylic acid moiety . Key steps include:

  • Reagent selection : KMnO₄ in aqueous H₂SO₄ for controlled oxidation.
  • Temperature control : Reactions are often conducted at 0–5°C to avoid over-oxidation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Yield optimization requires careful monitoring of reaction progress via TLC or HPLC.

Q. How is the bicyclic structure and stereochemistry of this compound confirmed?

Structural elucidation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR identify ring junction protons (e.g., cyclopropane CH₂ groups at δ 1.2–1.8 ppm) and the carbonyl carbon (δ ~170 ppm) .
  • X-ray crystallography : Resolves absolute configuration, particularly for stereocenters at the ring junctions .
  • IR spectroscopy : Confirms carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during functionalization of the bicyclic core?

The strained bicyclo[3.1.0] system imposes steric and electronic constraints:

  • Electrophilic attacks : The ketone group at position 2 directs electrophiles to the less strained carbon adjacent to the cyclopropane ring.
  • Nucleophilic additions : Ring strain promotes reactivity at the bridgehead, but competing pathways (e.g., ring-opening) require careful selection of mild nucleophiles (e.g., Grignard reagents at low temperatures) . Computational modeling (DFT) is recommended to predict reactive sites and optimize conditions .

Q. How does this compound interact with metal ions in coordination chemistry studies?

Similar bicyclic carboxylic acids form stable complexes with transition metals. For example:

  • Cr(III) complexes : The carboxylic acid group acts as a bidentate ligand, coordinating through the deprotonated oxygen and ketone group, as observed in structurally related chromium-penicillin derivatives .
  • Applications : Such complexes are studied for antibacterial activity, requiring stability assays (e.g., UV-Vis spectroscopy in buffer solutions) .

Safety and Handling

Q. What precautions are necessary when handling this compound?

Based on analogs with similar functional groups:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335) .
  • Storage : Keep at 2–8°C in airtight containers to prevent degradation .
  • Spill management : Neutralize with sodium bicarbonate and collect residues in chemical waste containers .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported spectroscopic data for this compound?

Variations in NMR or IR spectra may arise from:

  • Solvent effects : Compare data acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Tautomerism : The ketone and carboxylic acid groups may exhibit pH-dependent equilibria, requiring controlled pH during analysis .
  • Impurity profiles : Use high-purity standards (≥95%) and validate via HPLC-MS .

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